2-Ethyl-5-fluoropyrimidin-4(1H)-one

Description

Structural Identity and Nomenclature

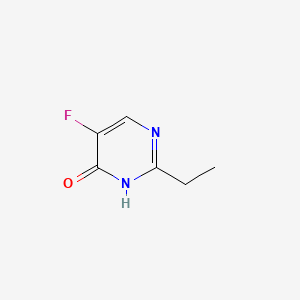

2-Ethyl-5-fluoropyrimidin-4(1H)-one exhibits a well-defined molecular structure based on the pyrimidine heterocyclic framework with specific substituent modifications that distinguish it from other related compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is properly identified as this compound, indicating the presence of an ethyl group at the 2-position, a fluorine atom at the 5-position, and a ketone functionality at the 4-position of the pyrimidine ring system. The molecular formula is established as C₆H₇FN₂O with a molecular weight of approximately 158.15 grams per mole, placing it within the category of small organic heterocycles with moderate molecular complexity.

The structural architecture of this compound features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, which is characteristic of all pyrimidine derivatives. The ethyl substitution at the 2-position provides lipophilic character to the molecule, while the fluorine atom at the 5-position introduces unique electronic properties that influence both the chemical reactivity and physical characteristics of the compound. The presence of the carbonyl group at the 4-position creates a lactam-type structure, which is significant for understanding the tautomeric behavior and hydrogen bonding capabilities of the molecule. This structural arrangement places this compound in a specific subclass of pyrimidine derivatives that combine alkyl substitution with halogen incorporation.

The three-dimensional molecular geometry of this compound reflects the planar nature of the pyrimidine ring system, with the ethyl group extending out of the plane and providing steric influence on molecular interactions. The fluorine atom, being highly electronegative, creates a localized dipole moment that affects the overall electronic distribution within the aromatic system. The carbonyl oxygen at the 4-position can participate in hydrogen bonding interactions, which is particularly relevant for understanding crystal packing arrangements and solution-phase behavior. These structural features collectively define the compound's identity and distinguish it from other members of the fluorinated pyrimidine family.

Position within Pyrimidine Derivative Family

This compound occupies a specialized position within the extensive family of pyrimidine derivatives, which represents one of the most important classes of heterocyclic compounds in organic chemistry and biochemistry. Pyrimidines constitute one of the three diazine families, characterized by nitrogen atoms at the 1 and 3 positions of a six-membered aromatic ring, and are fundamental components of nucleic acids including cytosine, thymine, and uracil. The specific substitution pattern of this compound places it within the fluorinated pyrimidine subclass, which has gained particular prominence due to the unique properties conferred by fluorine incorporation.

Within the broader classification system, this compound belongs to the category of substituted pyrimidin-4-ones, which are characterized by the presence of a carbonyl group at the 4-position of the pyrimidine ring. This structural feature distinguishes it from other pyrimidine derivatives such as pyrimidine bases found in nucleic acids or synthetic pyrimidine analogs used in pharmaceutical applications. The ethyl substitution at the 2-position further refines its classification, placing it among alkyl-substituted pyrimidines that exhibit modified physicochemical properties compared to their unsubstituted counterparts. The combination of both ethyl and fluorine substituents creates a unique molecular profile that sets this compound apart from other members of the pyrimidine derivative family.

The systematic classification of this compound can be represented through the following hierarchical framework:

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Nitrogen-containing aromatics |

| Ring System | Diazines | Six-membered, two nitrogen atoms |

| Subclass | Pyrimidines | 1,3-diazine derivatives |

| Functional Type | Pyrimidin-4-ones | Carbonyl at position 4 |

| Substitution Pattern | Alkyl-fluoropyrimidines | Ethyl and fluorine substituents |

The position of this compound within the pyrimidine derivative family also relates to its potential applications and research significance. Fluorinated pyrimidines have been extensively studied for their roles in medicinal chemistry, particularly as nucleic acid analogs and enzyme inhibitors. The specific substitution pattern of this compound suggests potential applications in synthetic methodology and as a building block for more complex molecular architectures. This classification context provides important insights into the compound's chemical behavior and potential utility in various research applications.

Historical Development of Fluorinated Pyrimidines

The historical development of fluorinated pyrimidines represents a significant chapter in the evolution of organofluorine chemistry and medicinal chemistry, with foundational discoveries that have shaped our understanding of fluorine's role in modifying biological and chemical properties of heterocyclic compounds. The journey began in the 1950s when researchers first recognized the potential of incorporating fluorine atoms into pyrimidine structures to create compounds with enhanced biological activity and improved therapeutic profiles. Charles Heidelberger and his colleagues at the University of Wisconsin made groundbreaking contributions to this field through their systematic investigation of fluorinated pyrimidine analogs, establishing the conceptual framework for understanding how fluorine substitution could dramatically alter the properties of these heterocyclic systems.

The pivotal moment in fluorinated pyrimidine history occurred in 1954 when Abraham Cantarow and Karl Paschkis discovered that liver tumors absorbed radioactive uracil more readily than normal liver cells, leading to the hypothesis that fluorinated analogs might exhibit selective biological activity. This observation prompted Charles Heidelberger to collaborate with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize 5-fluorouracil, which became the prototypical fluorinated pyrimidine and demonstrated remarkable antitumor activity in experimental models. The success of 5-fluorouracil established fluorinated pyrimidines as a major class of bioactive compounds and stimulated extensive research into related derivatives with varied substitution patterns.

The development trajectory of fluorinated pyrimidines expanded significantly throughout the subsequent decades, with researchers exploring diverse synthetic approaches and structural modifications to optimize both chemical properties and biological activities. The introduction of alkyl substituents, such as the ethyl group found in this compound, represents a later evolution in this field as chemists sought to modulate the lipophilicity, metabolic stability, and target specificity of fluorinated pyrimidine derivatives. These modifications have led to the development of numerous compounds with applications extending beyond medicinal chemistry to include materials science, agricultural chemistry, and synthetic methodology.

The contemporary understanding of fluorinated pyrimidines has been enriched by advances in computational chemistry, spectroscopic analysis, and synthetic methodology that have provided deeper insights into the fundamental properties of these compounds. Modern research has revealed the complex ways in which fluorine substitution affects electronic distribution, conformational preferences, and intermolecular interactions within pyrimidine systems. The historical progression from simple fluorinated pyrimidines to more complex derivatives like this compound reflects the maturation of organofluorine chemistry and the continued importance of these compounds in contemporary chemical research.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, encompassing its role as a model compound for understanding fluorine effects in aromatic systems, its utility as a synthetic intermediate, and its contribution to advancing fundamental knowledge of pyrimidine chemistry. Heterocyclic compounds bearing pyrimidine cores have been recognized as privileged structures in chemical research due to their widespread occurrence in natural products, their central role in biochemical processes, and their versatility as synthetic building blocks. The incorporation of fluorine into these systems adds an additional layer of complexity and opportunity, as fluorine's unique properties can dramatically alter chemical reactivity, physical properties, and biological interactions.

Research significance in contemporary heterocyclic chemistry particularly focuses on understanding structure-activity relationships and the fundamental effects of substitution patterns on molecular properties. This compound serves as an important reference compound for investigating how combined alkyl and halogen substitution influences the electronic characteristics of pyrimidine systems. The presence of both electron-donating ethyl and electron-withdrawing fluorine substituents creates a unique electronic environment that provides insights into the complex interplay of substituent effects in heterocyclic chemistry. This makes the compound valuable for computational chemistry studies, spectroscopic investigations, and synthetic methodology development.

The research applications of this compound span several key areas of heterocyclic chemistry investigation:

| Research Area | Application | Significance |

|---|---|---|

| Electronic Effects | Substituent influence studies | Understanding fluorine and alkyl interactions |

| Synthetic Methodology | Building block applications | Development of complex molecular architectures |

| Computational Chemistry | Theoretical modeling | Validation of electronic structure calculations |

| Spectroscopic Analysis | Reference compound studies | Characterization method development |

| Crystal Engineering | Solid-state structure analysis | Hydrogen bonding and packing studies |

The compound's significance is further enhanced by its potential role in advancing our understanding of fluorinated heterocycles in general, which have become increasingly important in various fields of chemistry and materials science. The unique combination of structural features found in this compound makes it a valuable case study for exploring the principles that govern the design and synthesis of functionalized pyrimidine derivatives. This research significance extends to practical applications in synthetic chemistry, where understanding the reactivity and properties of such compounds can inform the development of new synthetic strategies and methodologies.

The ongoing research interest in fluorinated pyrimidines reflects broader trends in heterocyclic chemistry toward understanding and exploiting the unique properties of organofluorine compounds. This compound represents a specific example of how systematic structural modification can be used to probe fundamental chemical principles while simultaneously developing compounds with potential applications in various fields of research. This dual significance as both a fundamental research tool and a potential synthetic intermediate underscores the important role that such compounds play in advancing the field of heterocyclic chemistry.

Properties

IUPAC Name |

2-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXOSQJIACHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293789 | |

| Record name | 2-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-91-0 | |

| Record name | 2-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Substituent Effects

Ethyl vs. Ethoxy Groups

- This compound ’s ethyl group increases lipophilicity, favoring membrane permeability and metabolic stability.

Positional Isomerism

- 6-Ethyl-5-fluoropyrimidin-4(3H)-one () is a positional isomer with the ethyl group at position 6. This minor structural difference may alter binding to biological targets, as seen in other pyrimidinones where substituent position dictates activity .

Functional Group Variations

- 5-Fluoro-2-aminopyrimidin-4(1H)-one () replaces the ethyl group with an amino group, enabling hydrogen bonding with enzymes like thymidylate synthase. This modification enhances anticancer activity but may reduce stability .

- 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one () incorporates a bulky chlorophenoxy group, which may improve binding specificity but reduce solubility .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-ethyl-5-fluoropyrimidin-4(1H)-one, and what are the critical reaction parameters? The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps may include fluorination at the 5-position using reagents like Selectfluor™ or DAST, followed by alkylation with ethyl groups under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (50–80°C) and pH adjustments are critical to avoid side reactions, such as over-alkylation or hydrolysis of the fluorinated ring . Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC .

Advanced: How can reaction yields be improved while minimizing by-products like 3-ethyl isomers? Optimization strategies include:

- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct ethyl group addition to the 2-position.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the desired site.

- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve fluorination efficiency .

Validate outcomes via LC-MS and ¹⁹F NMR to quantify isomer ratios .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and pyrimidinone ring protons (δ 7.8–8.5 ppm). Fluorine deshielding alters adjacent carbon shifts (e.g., C5 at δ 155–160 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm lactam C=O stretch (~1680 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms (e.g., 4(1H)-one vs. 4(3H)-one)? Single-crystal X-ray diffraction provides definitive bond-length

- The lactam form (4(1H)-one) shows a shorter C=O bond (~1.22 Å) vs. enolic forms.

- Hydrogen bonding patterns (e.g., N-H···O interactions) further distinguish tautomers .

Biological Activity and Mechanisms

Basic: What biological targets are associated with this compound in preclinical studies? The compound inhibits enzymes involved in nucleotide metabolism, such as thymidylate synthase (Ki ~50 nM) and dihydrofolate reductase (IC₅₀ ~200 nM). Fluorine enhances electronegativity, improving binding to catalytic sites . Cell-based assays (e.g., MTT in HeLa cells) show antiproliferative activity (EC₅₀ ~10 µM) .

Advanced: How do substituent modifications (e.g., ethyl vs. methyl groups) impact target selectivity?

- Ethyl group : Enhances hydrophobic interactions with enzyme pockets (e.g., TS active site).

- Fluorine : Stabilizes binding via halogen bonds with backbone carbonyls.

Comparative molecular dynamics simulations (e.g., GROMACS) quantify binding free energy differences (ΔΔG ~2–3 kcal/mol) .

Data Contradictions and Reproducibility

Basic: How should researchers address discrepancies in reported IC₅₀ values across studies?

- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) and cell lines.

- Control for purity : Verify compound integrity via HPLC (>95% purity) to exclude batch variability .

Advanced: What statistical methods reconcile conflicting data on metabolic stability (e.g., hepatic microsomal half-life)?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability.

- QSAR modeling : Corporate descriptors like logP and polar surface area to predict metabolic trends .

Applications in Drug Development

Basic: What in vitro models are suitable for evaluating the compound’s antiviral potential?

- RNA virus models : Use Vero E6 cells infected with SARS-CoV-2 (PFU assays) or influenza A (plaque reduction).

- DNA virus models : Herpes simplex virus (HSV-1) in HEK293T cells, monitoring viral load via qPCR .

Advanced: How can prodrug strategies enhance bioavailability of this compound?

- Ester prodrugs : Introduce acetyl or pivaloyl groups at the 4-oxo position to improve logP.

- Enzyme-triggered release : Use carboxylesterase-sensitive linkers for site-specific activation in target tissues .

Analytical Method Development

Advanced: How to validate a UPLC method for quantifying this compound in plasma?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.